

On-Target Validation of YL-939 with Prohibitin 2: A Comparative Analysis

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Compound of Interest

Compound Name: YL-939

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This guide provides an objective comparison of experimental data confirming the on-target effects of **YL-939** on its biological target, Prohibitin 2 (PHB2). **YL-939** has been identified as a novel, non-classical ferroptosis inhibitor that functions independently of antioxidant or iron-chelating activities.^{[1][2][3]} Its mechanism of action involves direct binding to PHB2, which subsequently promotes the expression of ferritin, an iron storage protein. This leads to a reduction in labile iron levels within the cell, thereby decreasing its susceptibility to ferroptosis.^{[1][2][3][4]}

Quantitative Analysis of YL-939 and PHB2 Interaction

The direct binding of **YL-939** to PHB2 has been quantified using various biophysical techniques. The following table summarizes the key quantitative data from these experiments, providing a clear measure of the on-target engagement.

Experimental Technique	Parameter	Value	Reference
Surface Plasmon Resonance (SPR)	Dissociation Constant (Kd)	3.43 μ M	[4]
Differential Scanning Fluorimetry (DSF)	Thermal Shift (Δ Tm)	2.65 $^{\circ}$ C	[4]

Comparison with Alternative PHB2-Targeting Compounds

While **YL-939** is a validated PHB2 binder, other small molecules have also been reported to interact with this protein, albeit with different downstream functional consequences. A direct comparison of binding affinities is crucial for understanding the specificity and potency of these interactions.

Compound	Reported Interaction with PHB2	Quantitative Binding Data	Primary Downstream Effect	Reference
YL-939	Direct binder	Kd: 3.43 μ M (SPR), Δ Tm: 2.65 $^{\circ}$ C (DSF)	Inhibition of ferroptosis	[4]
Fluorizoline	Binds to the prohibitin complex	Not explicitly quantified	Inhibition of mitophagy	[5]
ERAP (ER α activity-regulator synthetic peptide)	Inhibits BIG3-PHB2 binding	Not explicitly quantified	Downregulation of BIG3 transcription	[5][6]
Bakuchiol	Identified as a binding protein	Not explicitly quantified	Not specified	[7]
Rabdosianone I	Binds to PHB2	Not explicitly quantified	Causes thymidylate synthase degradation	[5]

Note: Quantitative binding data for many alternative compounds are not readily available in the public domain, highlighting a gap in the comparative landscape of PHB2-targeting molecules.

Experimental Methodologies

Detailed protocols for the key experiments used to validate the on-target effects of **YL-939** on PHB2 are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

- Immobilization: Recombinant human PHB2 protein is immobilized on a sensor chip.

- **Analyte Injection:** A series of concentrations of **YL-939** in a suitable running buffer are injected over the sensor surface.
- **Detection:** The binding of **YL-939** to the immobilized PHB2 causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
- **Data Analysis:** The association and dissociation rates are measured from the sensorgram. The equilibrium dissociation constant (K_d) is then calculated to quantify the binding affinity. A lower K_d value indicates a higher binding affinity.

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T_m).

- **Sample Preparation:** Recombinant PHB2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. The mixture is prepared with and without **YL-939**.
- **Thermal Denaturation:** The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.
- **Data Acquisition:** As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. A melting curve is generated by plotting fluorescence against temperature.
- **Data Analysis:** The midpoint of the unfolding transition is the melting temperature (T_m). The change in T_m (ΔT_m) in the presence of **YL-939** compared to the control is calculated. A positive ΔT_m indicates that the ligand stabilizes the protein.

Drug Affinity Responsive Target Stability (DARTS)

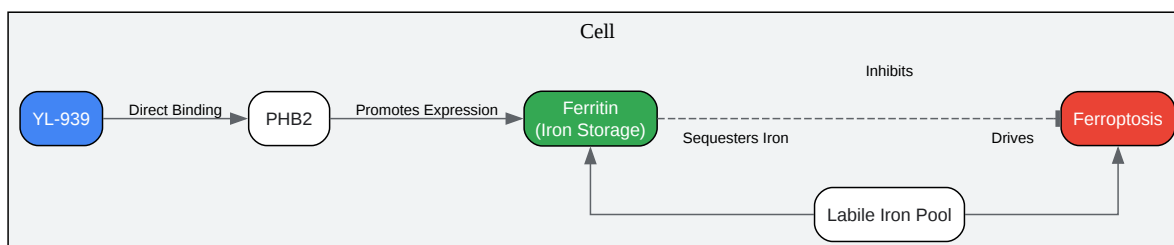
DARTS is a method used to identify the protein targets of small molecules based on the principle that ligand binding can protect the target protein from proteolysis.

- **Cell Lysis and Treatment:** Cells are lysed to obtain a total protein lysate. The lysate is then incubated with either **YL-939** or a vehicle control (e.g., DMSO).

- **Protease Digestion:** A protease, such as pronase or thermolysin, is added to the lysates. The binding of **YL-939** to PHB2 is expected to induce a conformational change that protects it from proteolytic degradation.
- **Quenching and Analysis:** The digestion is stopped, and the samples are analyzed by SDS-PAGE and Western blotting using an antibody specific for PHB2.
- **Result Interpretation:** A higher amount of intact PHB2 in the **YL-939**-treated sample compared to the control sample indicates that **YL-939** binds to and stabilizes PHB2.[8]

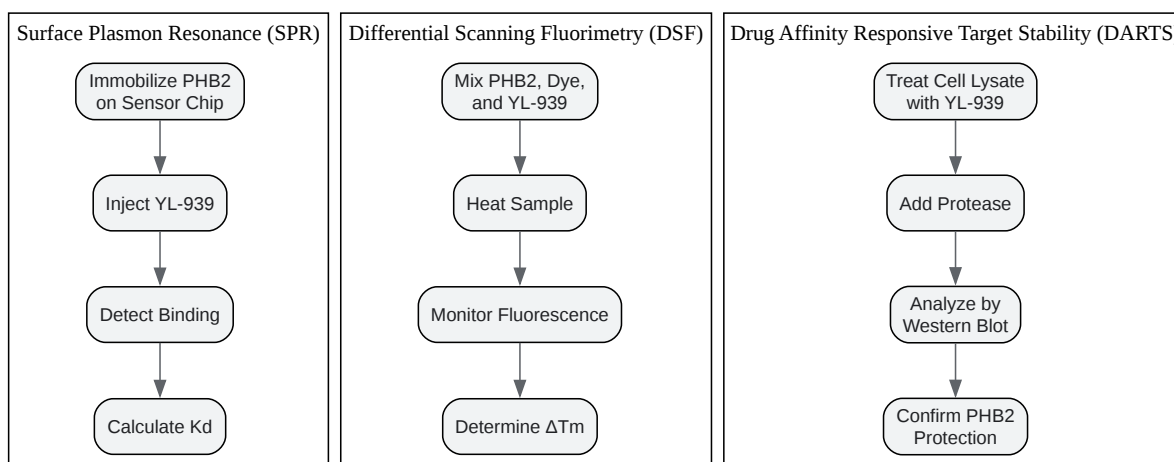
Visualizing the Molecular Pathway and Experimental Processes

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.



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Caption: **YL-939** binds to PHB2, increasing ferritin and inhibiting ferropoptosis.



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Caption: Key experimental workflows for validating **YL-939** and PHB2 interaction.

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